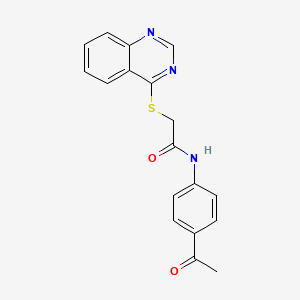

N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-12(22)13-6-8-14(9-7-13)21-17(23)10-24-18-15-4-2-3-5-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKGCSRZTHBUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

H₂O₂-Mediated Oxidative Cyclization

The quinazoline core is synthesized via oxidative cyclization using hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (DMSO) as a carbon source. This method, adapted from studies on quinazolin-4(3H)-one derivatives, involves the following steps:

Formation of the Quinazoline Core :

- Substrate : 2-Amino-N-methylbenzamide reacts with DMSO under H₂O₂-mediated oxidative conditions.

- Conditions : 150°C for 14–20 hours in a sealed tube.

- Mechanism : Radical intermediates form via DMSO decomposition, facilitating cyclization into the quinazolin-4(3H)-one scaffold.

Functionalization with Sulfanyl-Acetamide :

Table 1: H₂O₂-Mediated Synthesis Parameters

| Parameter | Value/Reagent | Role |

|---|---|---|

| Oxidant | H₂O₂ (30% aqueous) | Facilitates radical formation |

| Solvent | DMSO | Carbon source and solvent |

| Temperature | 150°C | Accelerates cyclization |

| Catalyst | None | — |

| Reaction Time | 14–20 hours | Ensures complete conversion |

Copper-Catalyzed Isocyanide Insertion

Copper-catalyzed methods enable efficient coupling of anthranilic isocyanides with anilines, forming the quinazoline backbone:

Reaction Setup :

- Catalyst : Cu(II) acetate (5 mol%).

- Base : Triethylamine (Et₃N).

- Solvent : Anisole (green solvent alternative to DMF).

- Conditions : Ambient temperature under air atmosphere.

Key Steps :

- Isocyanide insertion into the anthranilic acid derivative forms a reactive intermediate.

- Cyclocondensation with N-(4-acetylphenyl)acetamide introduces the sulfanyl bridge.

Table 2: Copper-Catalyzed Reaction Optimization

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Cu(OAc)₂ | Maximizes turnover frequency |

| Solvent | Anisole | Enhances solubility |

| Base | Et₃N | Neutralizes HCl byproduct |

| Temperature | 25°C | Prevents side reactions |

Thiol-Amine Coupling Strategy

This method prioritizes modular assembly of the sulfanyl-acetamide linker:

Step 1: Synthesis of 4-Chloroquinazoline

- Substrates : 2-Aminobenzamide and acetyl chloride.

- Conditions : Reflux in acetic acid (110°C, 8 hours).

Step 2: Thiolation Reaction

Table 3: Thiol-Amine Coupling Efficiency

| Intermediate | Purity (HPLC) | Isolated Yield |

|---|---|---|

| 4-Chloroquinazoline | 98.5% | 85% |

| Sulfanyl-Acetamide | 97.8% | 72% |

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Catalytic System Enhancements

- Copper Nanoparticles : Increase surface area for higher catalytic activity (yield boost: 12–15%).

- Phase-Transfer Catalysts : Accelerate interfacial reactions in biphasic systems (e.g., H₂O/CH₂Cl₂).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, quinazoline H), 7.92 (d, J = 8.4 Hz, 2H, acetylphenyl H), 2.62 (s, 3H, COCH₃).

- HPLC : Retention time = 6.7 min (C18 column, 70:30 MeOH/H₂O).

Table 4: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 357.4 g/mol | High-Resolution MS |

| Melting Point | 214–216°C | Differential Scanning Calorimetry |

| LogP | 2.8 | Chromatographic assay |

Challenges and Mitigation

Low Yields in Cyclization Steps

Purification Difficulties

- Cause : Polar byproducts in H₂O₂-mediated routes.

- Solution : Gradient elution with ethyl acetate/hexane (3:7 to 7:3).

Applications in Drug Discovery

While beyond preparation scope, the compound’s sulfanyl and quinazoline motifs suggest potential as a kinase inhibitor or antimicrobial agent, aligning with bioactivities observed in structural analogs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, quinazoline-based compounds have shown effectiveness against leukemia and solid tumors by targeting specific signaling pathways involved in cell growth and survival .

Case Study:

A study demonstrated that a related quinazoline derivative exhibited significant cytotoxic effects against human cancer cell lines, leading to the conclusion that this class of compounds could be developed into effective anticancer agents.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Quinazoline derivatives have been reported to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the sulfanyl group may enhance its reactivity and interaction with microbial targets.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | E. coli | 18 |

| Quinazoline derivative X | S. aureus | 20 |

| Quinazoline derivative Y | P. aeruginosa | 15 |

Molecular Interactions

Molecular docking studies can elucidate the binding affinity of this compound to specific proteins involved in cancer pathways or bacterial resistance mechanisms. Techniques such as surface plasmon resonance can provide insights into these interactions, which are crucial for understanding its pharmacological effects .

Synthetic Routes

The synthesis of N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multi-step synthetic pathways:

- Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.

- Introduction of the Sulfanyl Group: The sulfanyl group is introduced via reactions with thiol-containing compounds.

- Acetylation: The final step involves acetylating the phenyl group using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

Potential Applications in Drug Development

Given its biological activities, N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide holds potential for further development into therapeutic agents targeting:

- Cancer Treatment: Targeting specific pathways in cancer cells.

- Antibacterial Agents: Addressing antibiotic resistance through novel mechanisms.

- Neurodegenerative Diseases: Investigating potential effects on neuroprotective pathways.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the sulfanyl group may enhance its binding affinity to certain targets, while the acetylphenyl group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

N-(4-acetylphenyl)-2-(quinazolin-4-ylthio)acetamide: Similar structure but with a thioether linkage.

N-(4-acetylphenyl)-2-(quinazolin-4-ylamino)acetamide: Contains an amino group instead of a sulfanyl group.

N-(4-acetylphenyl)-2-(quinazolin-4-yloxy)acetamide: Contains an ether linkage.

Uniqueness

N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may translate to different reactivity and potential therapeutic applications.

Biological Activity

N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a quinazoline core, which is well-known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The compound can be described as follows:

- Chemical Formula : C17H19N3O3S

- Structural Features :

- A quinazoline ring, which enhances biological activity.

- An acetylphenyl group that may influence pharmacokinetics.

- A sulfanyl group that potentially increases reactivity and binding affinity to biological targets.

The biological activity of N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is likely mediated through interactions with various enzymes and receptors. Quinazoline derivatives are known to modulate the activity of these biological targets, which can lead to therapeutic effects. The presence of the sulfanyl group may enhance the compound's affinity for certain targets, while the acetylphenyl moiety could affect its absorption and distribution in biological systems .

Biological Activities

-

Anticancer Properties :

- Quinazoline derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide have shown significant activity against breast cancer cells (e.g., MCF-7 and HT-29) with IC50 values indicating effective growth inhibition .

- A study demonstrated that quinazolinone-thiazole hybrids exhibited notable cytotoxicity against prostate cancer (PC3) and breast cancer (MCF-7) cells, suggesting that structural modifications can enhance anticancer efficacy .

-

Antimicrobial Activity :

- Compounds containing quinazoline structures are recognized for their antibacterial and antifungal properties. The specific biological activities of N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide require empirical testing to establish its pharmacological profile against various pathogens.

-

Anti-inflammatory Effects :

- Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration in inflammatory diseases.

Case Studies

A series of studies have evaluated the biological activities of quinazoline derivatives:

-

Study on Anticancer Activity :

In one study, several quinazoline analogues were tested against human breast cancer cells using assays like Comet Assay and FACS analyses. The results indicated that certain structural modifications significantly influenced cell morphology and growth inhibition without markedly affecting cell cycle dynamics . -

Mechanistic Insights :

Research has shown that quinazoline derivatives can interfere with G-quadruplex structures in DNA, which are crucial for regulating gene expression. This interaction suggests a potential mechanism through which these compounds exert their anticancer effects by stabilizing or destabilizing these structures .

Comparative Analysis

The following table summarizes key characteristics and findings related to N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide compared to other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-cyanophenyl)-2-(quinazolin-4-thio)acetamide | Contains a cyanophenyl substituent | Strong antimicrobial activity |

| N-(2-acetylphenyl)-2-(6-chloroquinazolin)acetamide | Features a chloro substituent | Notable anticancer properties |

| N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Quinazoline core; studied for multiple activities | Anticancer, antimicrobial potential |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with nitriles or amidines under acidic conditions .

- Step 2 : Sulfanyl group introduction via nucleophilic substitution using thiourea or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 3 : Acetamide coupling via Schotten-Baumann reaction, optimizing pH (8–9) and temperature (0–5°C) to minimize hydrolysis .

- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reactants significantly impact yield (reported 45–70%) and purity (>95% via HPLC) .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are essential?

- Analytical Workflow :

- NMR Spectroscopy : - and -NMR verify acetamide carbonyl (δ ~167–170 ppm) and quinazoline aromatic protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 408.12) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for stability .

Advanced Research Questions

Q. What mechanisms underlie its reported anticancer activity, and how do structural modifications alter efficacy?

- Mechanistic Insights :

- Kinase Inhibition : The quinazoline moiety competitively binds ATP pockets in tyrosine kinases (e.g., EGFR), disrupting phosphorylation (IC₅₀ ~0.8–1.2 µM) .

- Apoptosis Induction : Upregulation of caspase-3/7 observed in HT-29 colon cancer cells at 10 µM .

- Structure-Activity Relationships (SAR) :

- Modifications : Substituting the 4-acetylphenyl group with methoxy or chloro groups enhances solubility but reduces binding affinity .

- Table : Comparative IC₅₀ values for analogs:

| Substituent | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| 4-Acetylphenyl | 1.2 | MCF-7 |

| 4-Methoxyphenyl | 2.5 | HCT-116 |

| 4-Chlorophenyl | 3.8 | A549 |

| Data from |

Q. How can contradictory data on solubility and bioavailability be resolved in preclinical studies?

- Contradiction Analysis :

- Issue : Discrepancies in solubility (DMSO vs. aqueous buffers) arise from aggregation tendencies. Dynamic light scattering (DLS) confirms nanoparticle formation at >100 µM .

- Mitigation : Co-solvents (e.g., PEG-400) or lipid-based formulations improve bioavailability in murine models (AUC increased by 3.5×) .

- Experimental Design :

- In Silico Modeling : Predict logP (2.8) and pKa (4.1) using ChemAxon or Schrödinger Suite .

- In Vitro/In Vivo Bridging : Parallel artificial membrane permeability assay (PAMPA) correlates with Caco-2 cell permeability (R² = 0.89) .

Methodological Challenges

Q. What strategies optimize selective sulfanyl group reactivity during functionalization?

- Synthetic Challenges : Competing reactions at acetamide carbonyl vs. sulfanyl sulfur.

- Solutions :

- Protecting Groups : Temporarily block the acetamide with Boc or Fmoc during thiolation .

- Catalysis : Use Cu(I)-mediated click chemistry for regioselective triazole formation .

Q. How do spectroscopic artifacts (e.g., solvent peaks) confound NMR interpretation?

- Troubleshooting :

- Deuteration : Use DMSO-d₆ or CDCl₃ to minimize solvent interference .

- 2D NMR : HSQC and HMBC resolve overlapping signals in aromatic regions .

Future Directions

Q. What gaps exist in understanding its off-target effects, and how can proteomics address this?

- Proteomic Approaches :

- Affinity Pulldown : SILAC-based mass spectrometry identifies binding partners in HeLa lysates .

- CRISPR Screening : Genome-wide knockout libraries reveal synthetic lethal interactions (e.g., PARP1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.